Olanzapine 10-N-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

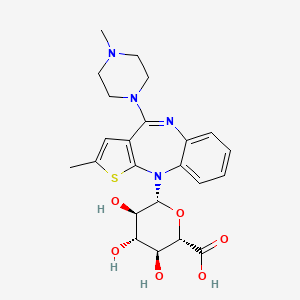

Olanzapine 10-N-glucuronide is a major metabolite of the antipsychotic drug Olanzapine . Olanzapine is used in the management of schizophrenia, bipolar 1 disorder, and agitation associated with these disorders . The glucuronic acid moiety in this compound is linked through a nitrogen of the benzodiazepine nucleus of Olanzapine by way of a secondary amine linkage .

Synthesis Analysis

In humans, Olanzapine undergoes N-glucuronidation, resulting in the 10-N-glucuronide and, to a lesser extent, 4-N-glucuronide metabolites . The glucuronide is linked at the 10-position of Olanzapine . This phase 2 metabolite was only detected in the plasma and urine of human subjects and not in mice, rats, or monkeys .Molecular Structure Analysis

The molecular structure of this compound is derived from Olanzapine, which is a thienobenzodiazepine . The glucuronic acid moiety is linked through a nitrogen of the benzodiazepine nucleus of Olanzapine by way of a secondary amine linkage .Chemical Reactions Analysis

The N-10 glucuronide of Olanzapine is resistant to enzymatic and base hydrolysis but is cleaved under acidic conditions . Olanzapine is mainly metabolized by cytochrome P450 enzymes, CYP1A2 and CYP2D6 .Aplicaciones Científicas De Investigación

Glucuronidation by UGT Enzymes : Olanzapine is metabolized mainly through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. Cell lines overexpressing individual UGT enzymes, particularly UGT1A4 and UGT2B10, exhibited glucuronidation activity against olanzapine. This suggests that these enzymes play a significant role in olanzapine metabolism and the formation of olanzapine 10-N-glucuronide (Erickson-Ridout et al., 2011).

Genetic Variability in Metabolism : Genetic variants of UGT enzymes, specifically UGT1A43 and UGT2B102 alleles, significantly alter olanzapine glucuronidation in vitro. This genetic variability contributes to interindividual differences in olanzapine metabolism, affecting therapeutic response and potentially drug interactions (Haslemo et al., 2012).

Human-specific Metabolite Formation : this compound is a major metabolite in humans, uniquely formed via a nitrogen linkage in the benzodiazepine nucleus of olanzapine. This formation is species-specific and was not observed in several animal models, highlighting the importance of human-specific pathways in drug metabolism (Kassahun et al., 1998).

Role of UGT1A4 and CYP1A2 : UGT1A4, along with cytochrome P450 (CYP1A2) and flavin-containing monooxygenase 3, plays a major role in catalyzing the formation of this compound. This indicates the multiplicity of enzymatic pathways involved in olanzapine metabolism (Korprasertthaworn et al., 2015).

Pharmacokinetic Variability : Variations in the pharmacokinetic profile of olanzapine, including the formation of its glucuronide metabolites, can be attributed to individual genetic differences in UGT and CYP enzymes. This variability influences drug efficacy, safety, and the risk of adverse effects (Kassahun et al., 1997).

Mecanismo De Acción

Olanzapine, the parent drug of Olanzapine 10-N-glucuronide, is an antipsychotic agent. It is effective in the treatment of both positive and negative symptoms of schizophrenia, with minimal extrapyramidal side-effects . The exact mechanism of action of this compound is not explicitly stated in the sources.

Safety and Hazards

Olanzapine, the parent drug, induces various adverse drug reactions depending on their mechanisms of action: metabolic effects, such as weight gain and alterations of glucose and lipid metabolism; hyperprolactinemia and extrapyramidal effects, such as tremor, akathisia, dystonia, anxiety, and distress . The specific safety and hazards of Olanzapine 10-N-glucuronide are not explicitly stated in the sources.

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzodiazepin-10-yl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6S/c1-12-11-13-20(26-9-7-25(2)8-10-26)24-14-5-3-4-6-15(14)27(22(13)34-12)21-18(30)16(28)17(29)19(33-21)23(31)32/h3-6,11,16-19,21,28-30H,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKTHIOQWRUNL-ZFORQUDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)C5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186792-80-3 |

Source

|

| Record name | Olanzapine 10-N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186792803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLANZAPINE 10-N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A432W914YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B575736.png)

![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)

![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)

![7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline](/img/structure/B575751.png)

![5-[(Methylamino)oxy]-L-norvaline](/img/structure/B575754.png)